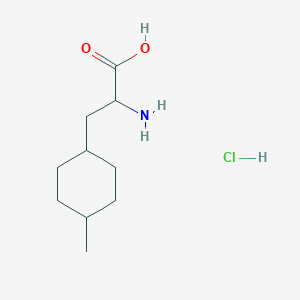
2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid hydrochloride is a synthetic amino acid derivative. This compound features a unique structure with a cyclohexyl ring substituted with a methyl group in the trans configuration, making it an interesting subject for chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanone and methylamine.
Formation of Intermediate: Cyclohexanone is reacted with methylamine to form an intermediate imine.
Reduction: The imine is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Amino Acid Formation: The amine is further reacted with acrylonitrile to form the nitrile intermediate, which is subsequently hydrolyzed to yield the amino acid.
Hydrochloride Formation: Finally, the amino acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Oximes or nitroso derivatives.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Applications De Recherche Scientifique
2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride
- 2-Amino-3-(4-methylphenyl)propanoic acid hydrochloride
Uniqueness
2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid hydrochloride is unique due to its cyclohexyl ring structure, which imparts distinct steric and electronic properties compared to other amino acid derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H20ClNO2 |
|---|---|
Poids moléculaire |
221.72 g/mol |
Nom IUPAC |
2-amino-3-(4-methylcyclohexyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-7-2-4-8(5-3-7)6-9(11)10(12)13;/h7-9H,2-6,11H2,1H3,(H,12,13);1H |
Clé InChI |
LJNYJGVXOYTHBH-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)CC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Acetamidophenyl)-N-[(1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B12950334.png)




![6,7-Dibromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12950358.png)






![Rel-tert-butyl (1R,3s,5S)-3-amino-1,5-dimethyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12950392.png)

